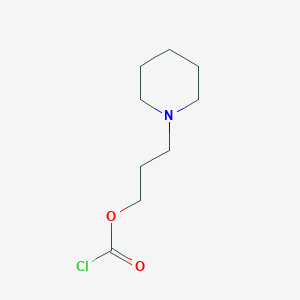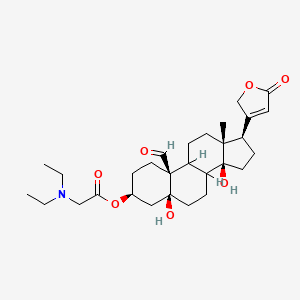
3-Diethylaminoacetyl strophantidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Diethylaminoacetyl strophantidin: is a complex organic compound with the molecular formula C29H43NO7 . It is a derivative of strophanthidin, a cardiac glycoside known for its potent biological activities. This compound is characterized by the presence of a diethylaminoacetyl group attached to the strophanthidin molecule, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylaminoacetyl strophantidin involves multiple steps, starting from the extraction of strophanthidin from natural sources such as the seeds of Strophanthus species. The key steps include:
Extraction and Purification: Strophanthidin is extracted using solvents like ethanol or methanol and purified through chromatographic techniques
Properties
CAS No. |
63979-66-8 |
|---|---|
Molecular Formula |
C29H43NO7 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C29H43NO7/c1-4-30(5-2)16-25(33)37-20-6-11-27(18-31)22-7-10-26(3)21(19-14-24(32)36-17-19)9-13-29(26,35)23(22)8-12-28(27,34)15-20/h14,18,20-23,34-35H,4-13,15-17H2,1-3H3/t20-,21+,22?,23?,26+,27-,28-,29-/m0/s1 |
InChI Key |
INBSTAZMSSCMKU-DLYQOUECSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES |
CCN(CC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


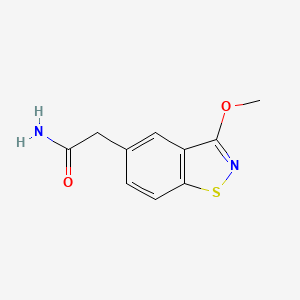
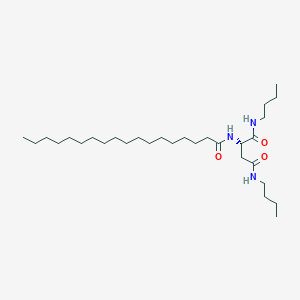
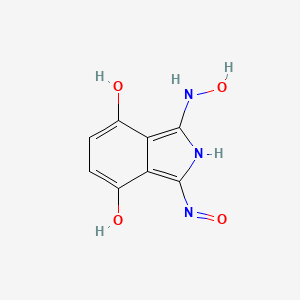
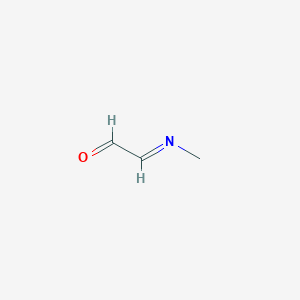
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
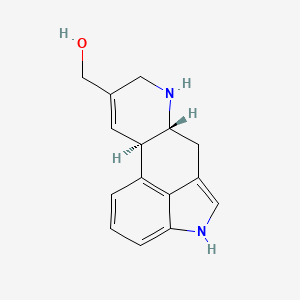
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
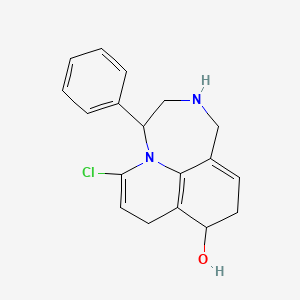
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
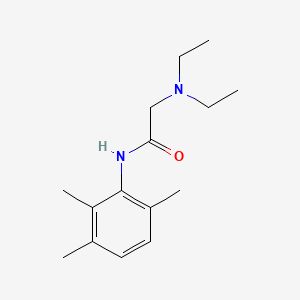
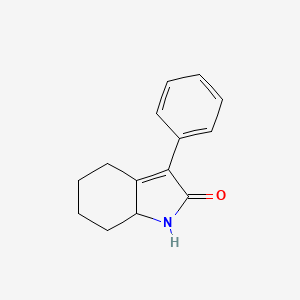
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
